Panalba

Descripción

Historical Context of H2 Receptor Antagonists in Chemical Biology Research

The development of H2 receptor antagonists marked a pivotal moment in pharmacology and medicinal chemistry, stemming from a rational drug design approach. In 1964, scientists at Smith, Kline & French (SK&F), led by Sir James W. Black, postulated the existence of a second type of histamine (B1213489) receptor, distinct from the known H1 receptor that was blocked by traditional antihistamines. wikipedia.orgnih.gov While H1 antagonists could manage allergic reactions, they had no effect on histamine-stimulated stomach acid secretion. wikipedia.orgwikipedia-on-ipfs.org This led the SK&F team to designate the receptor involved in acid secretion as the H2 receptor. wikipedia.orgacs.org

The research journey began with the structure of histamine itself. wikipedia.org Through the synthesis of hundreds of modified compounds, the team sought to develop a model of the H2 receptor and create an antagonist. wikipedia-on-ipfs.org The first significant breakthrough was Nα-guanylhistamine, a partial H2 receptor antagonist. wikipedia.org This lead compound helped refine the receptor model and led to the development of burimamide, the first specific competitive H2 antagonist. nih.govnih.gov Although a scientific success, burimamide's potency was too low for oral administration. wikipedia.orgwikipedia-on-ipfs.org

Further structural modifications, aimed at improving oral bioavailability, resulted in metiamide (B374674). wikipedia.orgnih.gov While effective, metiamide was associated with toxicity concerns, which were attributed to its thiourea (B124793) group. wikipedia-on-ipfs.org This final challenge led to the replacement of the thiourea group with a cyanoguanidine moiety, resulting in the creation of cimetidine (B194882). wikipedia-on-ipfs.org Marketed in 1976 as Tagamet, cimetidine became the first clinically successful H2 antagonist and a blockbuster drug. wikipedia.org The development of cimetidine and subsequent H2 antagonists, including famotidine, revolutionized the study of gastric acid physiology and laid the groundwork for future receptor-targeted drug discovery. nih.govnih.gov

| Milestone | Compound/Concept | Significance in Research |

| 1964 | Postulation of H1 and H2 Receptors | Established a clear target for a new class of drugs to control gastric acid. wikipedia.orgacs.org |

| ~1968 | Nα-guanylhistamine | First partial H2 receptor antagonist, served as a crucial lead compound. wikipedia.orgwikipedia-on-ipfs.org |

| ~1972 | Burimamide | First specific competitive H2 antagonist, proving the H2 receptor theory. nih.govnih.gov |

| ~1973 | Metiamide | A more potent antagonist, but raised toxicity concerns that guided further synthesis. wikipedia.orgnih.gov |

| ~1976 | Cimetidine | The first clinically and commercially successful H2 antagonist, validating the rational drug design approach. wikipedia.org |

Famotidine's Position in Ligand-Receptor Interaction Studies

Famotidine is a highly valuable compound for studying ligand-receptor interactions due to its potency and selectivity for the histamine H2 receptor. nih.gov Research indicates that famotidine is approximately 20 to 50 times more potent than cimetidine and about eight times more potent than ranitidine (B14927) on a weight basis in its ability to inhibit gastric acid secretion. nih.govdrugbank.com This high affinity makes it an excellent tool for probing the H2 receptor's binding pocket and understanding the molecular determinants of ligand recognition.

Famotidine acts as a competitive antagonist, reversibly binding to H2 receptors on gastric parietal cells and preventing histamine from binding and initiating the signaling cascade that leads to acid production. nbinno.comnih.gov More recent and nuanced research has classified famotidine as a biased inverse agonist. frontiersin.orgrndsystems.com This means that not only does it block the action of an agonist like histamine, but it also reduces the basal, constitutive activity of the H2 receptor. rndsystems.com Specifically, it has been shown to diminish basal cAMP levels while simultaneously acting as a partial agonist for β-arrestin recruitment and ERK1/2 phosphorylation. frontiersin.orgrndsystems.com This biased signaling provides a sophisticated model for investigating how a single ligand can selectively trigger specific downstream cellular pathways, a key area of modern pharmacology research.

Computational studies, such as those using density functional theory (DFT), have further explored the interactions between famotidine and the H2 receptor at a molecular level, analyzing the role of specific amino acid residues like Tyr250 and the importance of hydrogen bonds in the binding process. mdpi.com These in silico analyses complement experimental data, providing a deeper understanding of the binding affinity and the subtle effects of molecular structure on receptor interaction. mdpi.comnih.gov

| Parameter | Value | Significance |

| Binding Affinity (Kd) | 14 nM | Indicates a very high affinity of famotidine for the H2 receptor. rndsystems.com |

| IC50 | 33 nM | Represents the concentration of famotidine needed to inhibit 50% of the H2 receptor's biological response. rndsystems.com |

| Mechanism of Action | Competitive Antagonist / Biased Inverse Agonist | Highlights its dual function in blocking agonists and reducing basal receptor activity, making it a key compound for studying receptor signaling. nih.govfrontiersin.orgrndsystems.com |

| Potency Comparison | 20-50x more potent than Cimetidine; 8x more potent than Ranitidine | Demonstrates its high potency, which is a result of its specific molecular structure and interactions with the receptor. nih.govdrugbank.com |

Foundational Chemical Structure Relevant to its Pharmacological Class

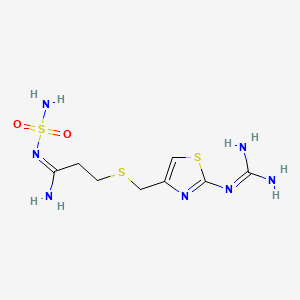

The chemical structure of famotidine is central to its high potency and selectivity as an H2 receptor antagonist. Its development represents a significant evolution from the first-generation antagonist, cimetidine. The key structural distinction is the replacement of cimetidine's imidazole (B134444) ring with a 2-guanidinothiazole ring system. wikipedia.org This modification is a primary contributor to famotidine's enhanced affinity for the H2 receptor.

Chemically, famotidine's IUPAC name is 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide. nbinno.comnih.gov Its molecular formula is C8H15N7O2S3, and it has a molecular weight of approximately 337.5 g/mol . nbinno.comnih.gov

The structure contains several key features essential for its pharmacological activity:

A Thiazole (B1198619) Ring: This heterocyclic ring is a core component of the molecule. nbinno.com

A Guanidino Group: The 2-[(diaminomethylene)amino]thiazole moiety is crucial for potent H2-receptor antagonist activity. nih.gov

A Sulfamoylamidine Moiety: This polar side chain is another key feature contributing to its biological function. nbinno.comnih.gov

Structure-activity relationship (SAR) studies have shown that compounds containing the 2-[(diaminomethylene)amino]thiazole group exhibit potent H2-receptor antagonist activity. nih.gov The specific arrangement of these groups and the length of the flexible chain connecting them allow famotidine to bind optimally within the H2 receptor, distinguishing it from other members of its class and making it a subject of continued interest in medicinal chemistry.

| Chemical Identifier | Details |

| IUPAC Name | 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide nbinno.comnih.gov |

| Molecular Formula | C8H15N7O2S3 nbinno.comnih.govrndsystems.com |

| Molecular Weight | ~337.5 g/mol nbinno.comnih.gov |

| CAS Number | 76824-35-6 nbinno.comrndsystems.com |

| Key Structural Moieties | Guanidinothiazole ring, Sulfamoylamidine side chain nbinno.comnih.govwikipedia.org |

Structure

2D Structure

3D Structure

Propiedades

Key on ui mechanism of action |

Histamine acts as a local hormone that stimulates the acid output by parietal cells via a paracrine mechanism. Neuroendocrine cells called enterochromaffin-like (ECL) cells lie close to the parietal cells and regulate the basal secretion of histamine. Histamine release is also promoted from stimulation by acetylcholine and gastrin, a peptide hormone. Gastrin (G) cells release gastrin, which works on CCK2 receptors on ECL cells. This action promotes the release of histamine from ECL cells. Upon release, histamine acts on H2 receptors expressed on the basolateral membrane of parietal cells, leading to increased intracellular cAMP levels and activated proton pumps on parietal cells. Proton pump releases more protons into the stomach, thereby increasing the secretion of acid. In conditions that are associated with acid hypersecretion such as ulcers, there is a loss of regulation of acid secretion. Famotidine works on H2 receptors and blocks the actions of histamine. H2-receptor antagonists inhibit basal and nocturnal gastric acid secretion by competitive inhibition of the action of histamine at the histamine H2-receptors of the parietal cells. They also inhibit gastric acid secretion stimulated by food, betazole, pentagastrin, caffeine, insulin, and physiological vagal reflex. /Histamine H2-receptor antagonists/ Weak inhibitor of hepatic cytochrome p450 mixed function oxidase system. Famotidine is a competitive H2 receptor antagonist that inhibits basal, overnight, and pentagastrin-stimulated gastric acid secretion. Pharmacologically, it is three times more potent than ranitidine and 20 times more potent than cimetidine. |

|---|---|

Número CAS |

76824-35-6 |

Fórmula molecular |

C8H15N7O2S3 |

Peso molecular |

337.5 g/mol |

Nombre IUPAC |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |

Clave InChI |

XUFQPHANEAPEMJ-UHFFFAOYSA-N |

SMILES isomérico |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |

SMILES canónico |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

Apariencia |

White to off-white solid powder. |

Color/Form |

White to pale yellow crystals |

melting_point |

163.5 °C |

Otros números CAS |

76824-35-6 |

Descripción física |

Solid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

108885-67-2 (HCl) |

Vida útil |

>2 years if stored properly |

Solubilidad |

1.0 mg/mL at 20 °C |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

Origen del producto |

United States |

Synthetic Chemistry and Advanced Derivatization of Famotidine

Established Synthetic Methodologies for Famotidine

The synthesis of famotidine involves intricate reaction pathways, often utilizing specific intermediates to construct its unique chemical scaffold.

One established synthetic approach to famotidine involves the use of aminothiazolyl intermediates. For instance, a process describes the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to yield S-(2-aminothiazol-4-yl-methyl)isothiourea. This intermediate then reacts with 2-chloropropionitrile (B155132) to form S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane. Further reactions, including S-methylation and cleavage with ammonia, lead to key precursors for famotidine synthesis gpatindia.com. Another reported intermediate in industrial synthesis is 2-diamino-ethylene-amino-thiazolyl-methylenethiourea-dichloride made-in-china.com.

The synthesis of famotidine also involves the preparation of N-sulfamoyl and N-sulfonyl amidine derivatives, which are central to its structure and pharmacological activity. Famotidine itself is a N-sulfamoylpropionamidine derivative nih.gov. A process for preparing N-sulfamyl-propionamidine derivatives involves the reaction of 3-substituted-propionitriles with an oxonium hydrochloride in the presence of sulfamide (B24259) google.com. These N-sulfamyl-propionamidine compounds are then utilized in the S-alkylation of the 1,8-diazabicyclo[5.4.0]undec-7-ene salt of 2-guanidino-4-mercaptomethyl-thiazole to produce famotidine google.com. Research has shown that sulfamoyl amidines exhibit greater potency as H2-receptor antagonists compared to sulfonyl amidines nih.gov.

Design and Synthesis of Famotidine Prodrugs

Prodrug strategies are employed to overcome limitations of the parent drug, such as poor aqueous solubility, which can hinder bioavailability innovareacademics.inijper.org.

Novel sulphoxide prodrugs of famotidine have been synthesized to enhance aqueous solubility and bioavailability ijper.orgresearchgate.net. One method involves reacting famotidine with a urea (B33335) hydrogen peroxide adduct ijper.org. These sulphoxide prodrugs have been characterized using various analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass spectrometry, and Differential Scanning Calorimetry (DSC) ijper.orgresearchgate.net. Physicochemical characterization also includes partition coefficient and aqueous solubility studies researchgate.net. A notable finding is a significant increase in aqueous solubility for the sulphoxide prodrugs, with one study reporting a 6.7-fold increment compared to famotidine ijper.orgnih.gov. The decrease in Log P value for the sulphoxide prodrug (e.g., -0.74) compared to famotidine (-0.60) indicates an increase in hydrophilic character ijper.org. In vitro chemical hydrolysis profiles demonstrate that these sulphoxide derivatives maintain chemical stability in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) ijper.org.

| Compound | Log P Value | Aqueous Solubility Increment (vs. Famotidine) | Stability in SGF (pH 1.2) | Stability in SIF (pH 7.4) |

|---|---|---|---|---|

| Famotidine | -0.60 ijper.org | Reference | Stable ijper.org | Stable ijper.org |

| Sulphoxide Prodrug | -0.74 ijper.org | 6.7-fold increase ijper.org | Chemically Stable ijper.org | Chemically Stable ijper.org |

Amino acid prodrugs of famotidine have been developed to improve aqueous solubility and, consequently, bioavailability innovareacademics.ininnovareacademics.in. Polar amino acids are chosen as promoieties due to their biocompatibility and ease of ionization innovareacademics.ininnovareacademics.in. A novel amino acid prodrug of famotidine was synthesized using a microwave irradiation technique, which is considered an eco-friendly method innovareacademics.ininnovareacademics.in. Characterization of these prodrugs involved IR, NMR, Mass, and DSC analyses innovareacademics.ininnovareacademics.in. In vitro chemical hydrolysis profiles indicated that the synthesized amino acid derivative of famotidine was chemically stable in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) innovareacademics.ininnovareacademics.in. A decrease in Log P value from -0.60 for famotidine to -0.39 for the amino acid prodrug was observed, suggesting improved solubility innovareacademics.ininnovareacademics.in.

| Compound | Log P Value | Synthesis Method | Stability in SGF (pH 1.2) | Stability in SIF (pH 7.4) |

|---|---|---|---|---|

| Famotidine | -0.60 innovareacademics.in | - | Stable innovareacademics.in | Stable innovareacademics.in |

| Amino Acid Prodrug | -0.39 innovareacademics.in | Microwave Irradiation innovareacademics.in | Chemically Stable innovareacademics.in | Chemically Stable innovareacademics.in |

Supramolecular Synthesis of Famotidine Molecular Salts

Famotidine exhibits solid-state polymorphism, with forms A and B known, where form B is the commercially marketed, albeit metastable, polymorph researchgate.netconicet.gov.ar. Supramolecular synthesis, particularly through crystal engineering, has been explored to obtain new stable solid forms, such as molecular salts and cocrystals, to address issues like polymorphism, solubility, and permeability researchgate.netconicet.gov.arnih.gov.

Famotidine maleate (B1232345) (FMT-MLT) is a new stable salt obtained by combining famotidine with maleic acid as a coformer researchgate.netconicet.gov.arnih.gov. This salt can be prepared by solvent evaporation or comilling methods researchgate.netconicet.gov.arnih.gov. Single-crystal X-ray diffraction analysis of FMT-MLT revealed that the famotidine cation adopts an extended conformation stabilized by classical and nonclassical hydrogen bonds researchgate.netnih.gov. The three-dimensional packing involves tapes formed along the b-axis, further developing into a columnar array through hydrogen bonds involving the famotidine side chain, along with nonconventional π–stacking interactions between adjacent tapes researchgate.netnih.gov. Solubility studies of FMT-MLT in water and simulated gastric fluid demonstrated improved solubility compared to the commercially available famotidine polymorphs researchgate.netconicet.gov.arnih.gov. Furthermore, FMT-MLT exhibited higher stability than both famotidine forms A and B, and its ease of preparation from either form or a mixture makes it a valuable alternative to mitigate the polymorphism issue in famotidine formulations researchgate.netconicet.gov.arnih.gov.

Other supramolecular assemblies of famotidine include cocrystals with m-nitrobenzoic acid (FMT-MNBA), which showed improved permeability, and cocrystals with xanthine (B1682287) derivatives like theophylline (B1681296) and theobromine, which enhanced stability in acidic conditions nih.govtezu.ernet.in. Famotidine cocrystals with malonic acid have also been synthesized and characterized, with shifts in IR spectra indicating interactions between famotidine's N-H group and malonic acid's C=O group mdpi.com.

Advanced Structural Characterization and Solid State Science of Famotidine

Crystallographic Studies and Crystal Engineering

Analysis of Intermolecular Interactions (Hydrogen Bonds, π-Stacking)

The crystal structures of famotidine polymorphs are significantly influenced by a network of intermolecular interactions, predominantly hydrogen bonds and π-stacking. In famotidine, a large number of hydrogen bonds dominate the crystal packing due to the abundance of atoms capable of acting as both hydrogen acceptors and donors. nih.gov

For instance, in a novel cobalt(III) complex with famotidine, the structure is rich in atoms that can participate in hydrogen bond formation. nih.gov Beyond conventional hydrogen bonds, noncovalent interactions such as C-H···π and N-H···π interactions within the famotidine anion contribute to stabilizing the complex structure. nih.gov Furthermore, π···π stacking interactions are observed between neighboring complex cations. nih.gov

In the context of famotidine polymorphs, the hydrogen bond network varies between forms. Form A exhibits a three-dimensional hydrogen-bond network, while Form B features a two-dimensional network. cam.ac.uk This difference is attributed to an additional intramolecular N-H···N hydrogen bond present in Form B, which leads to a folded molecular shape compared to the open conformation of Form A. cam.ac.uk

Investigation of Packing Arrangements in Different Polymorphs

Famotidine is known to exhibit solid-state polymorphism, with two commonly discussed forms: Form A and Form B. researchgate.net These polymorphs are conformational polymorphs, meaning they differ in the arrangement and/or conformation of molecules within their crystal lattice. cam.ac.ukfda.gov The commercial active pharmaceutical ingredient (API) of famotidine is typically the metastable Form B. researchgate.net

In Form A, the famotidine molecule adopts an open conformation, while in Form B, it adopts a folded shape stabilized by an internal N-H···N hydrogen bond. cam.ac.uk Both polymorphs feature an intramolecular N-H···N interaction between the guanidine (B92328) group and the thiazole (B1198619) ring's nitrogen atom, which imparts planarity to this part of the molecule. cam.ac.uk The packing arrangement in Form B is characterized by two-dimensional hydrogen-bonded layers, with no conventional hydrogen bonds between these layers. cam.ac.uk Interlayer regions in Form B exhibit a corrugated nature, involving edge-to-face C-H···π interactions between thiazole rings and side-on interactions between thioether units. cam.ac.uk

The differences in packing arrangements contribute to distinct mechanical properties. Form B demonstrates a highly anisotropic elastic response, suggesting potential slip planes parallel to the (101̅) planes due to its 2-D hydrogen-bonded layers. cam.ac.uk In contrast, Form A exhibits a more isotropic nature in its mechanical properties. cam.ac.uk

Experimental Electron Density Distribution in Crystalline Forms

The experimental electron density distribution in crystalline forms of famotidine provides crucial insights into interatomic interactions and electronic properties. Accurate structure factors have been measured for both polymorphs A and B of famotidine at 100 K using X-ray diffraction. nih.gov The experimental electron-density distribution was modeled using a multipole model, and interatomic interactions were analyzed using the atoms-in-molecules theory. nih.gov

Studies have shown an excellent equivalence between most electronic and electrostatic properties across polymorphs A and B. nih.gov No significant differences were found in interatomic interactions (via topological analysis) or in atomic charges derived from atomic basin integration. nih.gov Additional derived properties, such as the molecular dipole moment, also did not distinguish between the polymorphs. nih.gov

However, the molecular electrostatic potential mapped onto the molecular surface revealed differences between Form A and Form B. nih.gov While the sizes of electronegative and electropositive areas match in both conformations, the average electrostatic potential in the electronegative area of Form A is -40 kJ mol⁻¹, whereas in Form B, it is -55 kJ mol⁻¹. nih.gov This, combined with their physical shape and dimensions, suggests that the polymorphs are mutually exclusive at the same receptor binding site. nih.gov

Tautomeric Forms and Their Spectroscopic Characterization

Tautomerism, a phenomenon where molecules exist in two or more interconvertible forms, plays a significant role in the properties of pharmaceutical compounds like famotidine. Tautomers are characterized using traditional spectroscopic and crystallographic methods, such as X-ray and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comworktribe.com NMR spectroscopy is particularly effective for studying tautomerism due to its sensitivity to hydrogen atom locations. worktribe.com

While specific details on the tautomeric forms of famotidine and their direct spectroscopic characterization are not extensively detailed in the provided search results, the general principles of tautomerism in drug molecules apply. Many active pharmaceutical ingredients (APIs) can convert into different tautomers during formulation or in the final drug product, potentially forming different polymorphs, solvates, or amorphous forms. worktribe.com This can lead to variations in physicochemical properties, including solubility and stability. worktribe.com

The existence of different prototropic species (tautomers) can influence dissolution, disintegration, and solubility. tandfonline.com Broadband spectroscopy is instrumental in studying the behavior of tautomers in solid crystal, amorphous, and glass phases of drugs. tandfonline.com It is important to note that the tautomer observed in the solid state via X-ray methods may differ from the tautomer present in aqueous solution or other solvents, and this can further vary under different physiological conditions. tandfonline.com

Table 1: Key Characteristics of Famotidine Polymorphs

| Characteristic | Famotidine Form A | Famotidine Form B |

| Molecular Conformation | Open | Folded (with internal N-H···N hydrogen bond) cam.ac.uk |

| Hydrogen Bond Network | Three-dimensional cam.ac.uk | Two-dimensional cam.ac.uk |

| Average Electrostatic Potential (Electronegative Area) | -40 kJ mol⁻¹ nih.gov | -55 kJ mol⁻¹ nih.gov |

| Elastic Response | More isotropic cam.ac.uk | Highly anisotropic cam.ac.uk |

| Commercial API | Not typically the marketed form researchgate.net | Metastable, typically the marketed form researchgate.net |

Molecular Mechanism of Action and Receptor Interaction Research of Famotidine

Histamine (B1213489) H2 Receptor Antagonism at the Molecular Level

Famotidine functions as a specific and competitive antagonist of the histamine H2 receptor, preventing histamine from binding and activating the receptor. fishersci.caciteab.comwikipedia.org

Famotidine binds to the H2 receptor in a competitive and reversible manner, demonstrating high selectivity for this receptor subtype. wikipedia.orgfishersci.cawikipedia.org Its interaction with the H2 receptor is considerably more potent than that of other H2 receptor antagonists like cimetidine (B194882). wikipedia.orgfishersci.at Real-time kinetic studies involving a fluorescent ligand have indicated that famotidine exhibits slow dissociation kinetics from the H2 receptor. transcriptionfactor.org Unlike cimetidine, famotidine has a minimal impact on the cytochrome P450 enzyme system. wikipedia.org

Famotidine exhibits high affinity and potency for the histamine H2 receptor. Research has determined its dissociation constant (Kd) to be 14 nM and its half-maximal inhibitory concentration (IC50) to be 33 nM. fishersci.nowikipedia.orgciteab.comebi.ac.uk This potency translates to a significant reduction in basal receptor activity, reported to be as high as 75%. fishersci.nowikipedia.orgciteab.comebi.ac.uk In comparative studies, famotidine has been shown to be approximately 20 to 50 times more potent than cimetidine and eight times more potent than ranitidine (B14927) in inhibiting gastric acid secretion. wikipedia.orgmims.com

The following table summarizes key affinity and potency data for famotidine and other H2 receptor antagonists:

Table 1: Receptor Affinity and Potency of Famotidine and Other H2 Receptor Antagonists

| Compound | Target Receptor | Kd (nM) | IC50 (nM) | Functional IC50 (µM) | Basal Activity Reduction (%) | Arrestin Recruitment EC50 (nM) | Relative Potency (vs. Cimetidine) |

| Famotidine | Histamine H2R | 14 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 33 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 0.039 (13 µg/L) fishersci.atebi.ac.uk | 75 fishersci.nowikipedia.orgciteab.comebi.ac.uk | 105 wikipedia.orgfishersci.atfishersci.nowikipedia.org | 20-50x more potent wikipedia.orgmims.com |

| Cimetidine | Histamine H2R | 586 fishersci.atebi.ac.uk | N/A | 1.59-3.09 (400-780 µg/L) fishersci.atebi.ac.uk | N/A | N/A | 1x (reference) |

| Ranitidine | Histamine H2R | N/A | N/A | N/A | N/A | N/A | 8x less potent than Famotidine wikipedia.orgmims.com |

Beyond its role as a competitive antagonist, famotidine also acts as an inverse agonist at the histamine H2 receptor. wikipedia.orgfishersci.atfishersci.nowikipedia.orgciteab.comconicet.gov.arnih.govwikipedia.org This inverse agonism is characterized by its ability to reduce basal levels of cyclic adenosine (B11128) monophosphate (cAMP) in a concentration-dependent manner. conicet.gov.arnih.govwikipedia.org Famotidine effectively blocks Gs protein signaling pathways. wikipedia.orgfishersci.atfishersci.nowikipedia.org The mechanisms underlying inverse agonist-induced receptor desensitization and internalization differ fundamentally from those triggered by agonists. wikipedia.org

Famotidine induces histamine H2 receptor desensitization and internalization, mimicking the effects observed with histamine and the agonist amthamine (B1667264) in this regard. conicet.gov.arnih.govwikipedia.org This process leads to receptor down-regulation. conicet.gov.arnih.govwikipedia.org Notably, the receptor internalization promoted by famotidine appears to primarily mediate receptor down-regulation rather than recycling, a behavior distinct from that observed with agonists. nih.govwikipedia.org Furthermore, famotidine-induced H2R desensitization does not involve the participation of G protein-coupled receptor kinases (GRKs). nih.govwikipedia.org Studies also suggest that inverse agonists can induce receptor co-internalization as part of the crosstalk between histamine H1 and H2 receptors. mims.com

Famotidine exhibits biased agonism, meaning it selectively activates certain signaling pathways while inhibiting others. fishersci.atfishersci.nowikipedia.orgconicet.gov.arnih.govwikipedia.org Specifically, while it acts as an inverse agonist concerning intracellular cAMP levels, it demonstrates positive efficacy as an agonist for receptor desensitization, internalization, and extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation. nih.govwikipedia.org Famotidine promotes arrestin-scaffolded signaling, particularly through the ERK pathway, and functions as a partial agonist of arrestin recruitment with an EC50 of 105 nM. wikipedia.orgfishersci.atfishersci.nowikipedia.org This ligand bias has significant physiological and pharmacological implications for cellular metabolism. conicet.gov.arwikipedia.org Along with other H2 receptor blockers like cimetidine, ranitidine, and tiotidine, famotidine displays a biased profile favoring ERK1/2 pathway activation over cAMP production. laboratorynotes.com

Downstream Cellular and Signal Transduction Pathways

The primary pharmacological action of famotidine involves the inhibition of gastric acid secretion. This is achieved by blocking the actions of histamine on H2 receptors located on parietal cells, which in turn reduces intracellular cAMP levels and inhibits the activation of proton pumps. wikipedia.orgwikipedia.orgsci-hub.se

Beyond its direct effect on gastric acid, famotidine influences several downstream cellular and signal transduction pathways:

In studies using HEK293T and AGS gastric epithelial cells, famotidine treatment leads to both a reduction in cAMP levels and an increase in ERK phosphorylation. conicet.gov.arnih.govwikipedia.org

The ERK phosphorylation induced by famotidine has been shown to promote the expression of Histidine Decarboxylase (HDC), the enzyme responsible for histamine synthesis, in AGS cells. nih.govwikipedia.orglaboratorynotes.comfishersci.ie This positive regulation of HDC expression is specifically mediated by the ERK1/2 pathway, as it is impeded by the MEK inhibitor PD98059. nih.govwikipedia.orgfishersci.ie

Famotidine can modulate histamine-induced signaling processes in infected Caco2 cells, specifically inhibiting histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells. doi.org This inhibition can reduce TLR3-dependent signaling pathways that lead to the activation of IRF3 and the NF-κB pathway, thereby influencing antiviral and inflammatory responses. doi.org

Treatment with famotidine has been observed to reduce the expression levels of inflammatory mediators such as CCL-2 and IL6. doi.org

Famotidine inhibits Gs-mediated signaling pathways. fishersci.nowikipedia.org

It has been shown to prevent histamine from accelerating the internalization of Angiotensin-Converting Enzyme 2 (ACE2) by inhibiting H2R and its downstream signaling, thereby preventing acute internalization of cell surface-localized ACE2 protein. probes-drugs.org

Exploration of Off-Target Interactions and Novel Molecular Activities

In Vitro Inhibition of Mast Cell Activation

Famotidine has been investigated for its potential to inhibit mast cell activation in in vitro settings. Mast cells express histamine H2 and H4 receptors, and histamine-induced increases in cyclic adenosine monophosphate (cAMP) in mast cells can be inhibited by famotidine. Specifically, a 10 µM pre-incubation of famotidine has been shown to block histamine-induced cAMP increases in human skin mast cells, although the precise IC50 for this effect has not been determined nih.gov.

Research suggests that famotidine's effect on mast cells might be indirect, primarily through its inhibition of histamine H2 receptors, which can influence histamine-induced signaling processes. For instance, famotidine treatment has been observed to inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells, leading to a reduction in TLR3-dependent signaling pathways that activate IRF3 and the NF-κB pathway. This, in turn, can control antiviral and inflammatory responses researchgate.net. Studies have also indicated that famotidine can reduce the expression levels of inflammatory mediators such as CCL-2 and IL-6 in SARS-CoV-2-infected cells researchgate.net.

While some studies have explored the idea that famotidine blocks the effects of histamine released by mast cells, other research indicates that its anti-inflammatory effects might not be solely mast cell-dependent. For example, mice lacking mast cells still responded to famotidine, suggesting that its anti-inflammatory actions can occur independently of mast cells researchgate.net. Instead, it has been hypothesized that famotidine may activate the inflammatory reflex, a vagus nerve-mediated mechanism that inhibits inflammation via alpha 7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) signal transduction researchgate.netresearchgate.net.

Comparative Analysis of Receptor Selectivity

Famotidine is primarily known for its high selectivity and potent antagonistic activity at the histamine H2 receptor. It competitively blocks histamine at these receptors, particularly those located on gastric parietal cells, leading to the inhibition of gastric acid secretion mims.comnih.gov.

Comparative studies have highlighted famotidine's strong affinity for the H2 receptor. For instance, famotidine binds to H2 receptors with a Ki of approximately 14 nM, demonstrating substantially greater activity than cimetidine, which has an affinity of around 590 nM nih.govresearchgate.net. The functional IC50 for the H2 receptor has been reported as approximately 13 µg/L (0.039 µM) for famotidine, compared to 400–780 µg/L (1.59–3.09 µM) for cimetidine nih.gov.

Beyond its primary target, research has explored famotidine's interaction with other receptors:

H1-histamine receptor: Famotidine is unlikely to contribute to effects via off-target antagonism of the histamine H1 receptor nih.gov. While H1 receptor antagonists are used to treat allergic reactions and can have actions at other receptors like adrenergic and serotonergic, famotidine's selectivity is for H2 wikipedia.orgnih.gov.

Sigma-1 and Sigma-2 receptors: Studies have indicated that famotidine does not act via sigma-1 or sigma-2 receptor binding nih.gov.

Other G protein-coupled receptors (GPCRs): While famotidine is a class A G protein-coupled receptor antagonist, its principal mechanism of action is through H2 receptor activity mdpi.com. Analysis of famotidine activity in histamine receptor competition assays suggests that over the range of clinical steady-state drug levels, famotidine is specific for H2 nih.gov. Therefore, off-target antagonism of histamine H3 or H4 receptors is also considered unlikely to significantly contribute to famotidine-mediated effects nih.gov.

Adrenergic, Cholinergic, Dopaminergic, Neuroleptic, Serotonergic, Purinergic, Androgen Receptors: Famotidine's primary selectivity is for the H2 receptor, and it is not typically associated with significant binding or antagonistic activity at these other receptor types in a therapeutically relevant manner nih.govfda.gov. Unlike some first-generation H1-antihistamines that show non-selectivity and can produce dopaminergic, serotonergic, and cholinergic responses, famotidine exhibits high specificity for H2 nih.gov.

The high selectivity of famotidine for the H2 receptor is a key characteristic of its pharmacological profile, distinguishing it from less selective agents.

Data Tables

Table 1: Comparative Receptor Binding Affinity (Ki/IC50) of Famotidine and Cimetidine for H2 Receptor

| Compound | Receptor | Ki (nM) nih.gov | Functional IC50 (µM) nih.gov |

| Famotidine | Histamine H2 | 14 | 0.039 |

| Cimetidine | Histamine H2 | 586 | 1.59–3.09 |

Table 2: Famotidine's Interaction with Other Receptors

| Receptor Type | Famotidine Interaction nih.gov |

| Histamine H1 | Unlikely off-target antagonism |

| Histamine H3 | Unlikely off-target antagonism |

| Histamine H4 | Unlikely off-target antagonism |

| Sigma-1 | No direct binding |

| Sigma-2 | No direct binding |

| Beta1-adrenergic | Not a primary target |

| Cholinergic | Not a primary target |

| Dopaminergic | Not a primary target |

| Neuroleptic | Not a primary target |

| Serotonergic | Not a primary target |

| Purinergic | Not a primary target |

| Androgen | Not a primary target |

Preclinical and in Vitro Pharmacological Investigations of Famotidine

In Vivo Studies on Gastric Secretion Inhibition in Animal Models

Famotidine's capacity to inhibit gastric acid secretion has been demonstrated in several animal models. In studies involving conscious gastric fistula cats, famotidine was shown to be a potent inhibitor of dimaprit-induced hypersecretion. nih.gov When compared to ranitidine (B14927), another H2 receptor antagonist, famotidine demonstrated a dose-dependent inhibitory effect that was approximately 4.5 times more potent. nih.gov Famotidine behaved as a competitive antagonist, causing a parallel shift in the dose-response curve to dimaprit without affecting the maximum response. nih.gov

Investigations in pylorus-ligated rat models further support these findings. In these studies, famotidine administration led to a significant reduction in the volume of gastric secretion and total acid output when compared to control groups. scialert.net Histological examination of the stomach tissue in these animals revealed that those treated with famotidine showed significant healing of ulcers compared to the untreated disease control groups. scialert.net

| Parameter | Famotidine | Ranitidine | Source |

| ID₅₀ (μmol/kg) | 0.067 ± 0.015 | 0.30 ± 0.025 | nih.gov |

| pA₂ Value | 7.95 | 6.92 | nih.gov |

Evaluation of Antiulcer Activity in Animal Models

The antiulcer efficacy of famotidine has been evaluated in various animal models of gastric ulceration. In rats with ulcers induced by pylorus ligation or ethanol, famotidine formulations have shown significant antiulcer activity. scialert.netresearchgate.net The protective effect was confirmed through the analysis of ulcer indices and histopathological examination, which showed that famotidine treatment resulted in the healing of ulcers. scialert.net

Further studies using indomethacin-induced gastric ulcer models in rats have also been conducted. nih.govnih.gov In one such study, a combination therapy of famotidine and quercetin was investigated. The results indicated that treatment with the famotidine and quercetin combination led to the absence of any signs of inflammation or hemorrhage in the gastric tissue. nih.govnih.gov This combination also significantly prevented the indomethacin-induced decrease in gastric glutathione (GSH) levels, helping to restore them to normal. nih.govnih.gov

| Ulcer Induction Model | Animal Model | Key Findings | Source |

| Pylorus Ligation | Rat | Reduced ulcer index; healing of ulcers confirmed by histology. | scialert.netresearchgate.net |

| Ethanol-Induced | Rat | Significant antiulcer activity observed. | researchgate.net |

| Indomethacin-Induced | Rat | Famotidine combined with quercetin showed absence of inflammation and hemorrhage; prevented decrease in GSH levels. | nih.govnih.gov |

Investigation of Metabolic Effects in Animal Models (e.g., Liver Glycogen Sparing)

Research into the metabolic effects of famotidine has revealed its influence on glycogen metabolism. In studies using fasting Balb/c mice, famotidine was found to significantly increase liver glycogen reserves in a dose-dependent manner. tandfonline.com This glycogen-sparing effect suggests an interaction with pathways that regulate glycogen synthesis. The study demonstrated that the highest administered dose resulted in a fourfold increase in liver glycogen. tandfonline.com This effect is attributed, at least in part, to its inhibitory action on glycogen synthase kinase-3β (GSK-3β), a key enzyme in the regulation of glycogen synthesis. tandfonline.com

| Animal Model | Effect Observed | Mechanism | Source |

| Fasting Balb/c Mice | Dose-dependent increase in liver glycogen reserves. | Inhibition of Glycogen Synthase Kinase-3β (GSK-3β). | tandfonline.comnih.gov |

In Vitro Enzyme Inhibition Assays

In vitro assays have been crucial in identifying the specific enzymatic targets of famotidine. These studies have confirmed that famotidine is a potent and selective inhibitor of histamine (B1213489) H2 receptors. nih.gov Famotidine's interaction with other enzymes has also been explored. It was found to inhibit glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ value of 1.44 μM. nih.govresearchgate.net Additionally, a novel zinc-famotidine complex was shown to exhibit significant inhibitory activity against human urease enzyme. tandfonline.comtandfonline.comnih.gov

Conversely, several in vitro studies have investigated famotidine's potential activity against viral enzymes, specifically the proteases of SARS-CoV-2. These biophysical and enzymatic assays have consistently shown that famotidine does not bind to or inhibit the function of the SARS-CoV-2 proteases, 3CLpro and PLpro. nih.govnih.gov

| Enzyme Target | Result | Metric | Source |

| Histamine H₂ Receptor (Guinea Pig Atria) | Inhibition | pA₂ = 8.33 | nih.gov |

| Histamine H₂ Receptor (Rat Gastric Secretion) | Inhibition | pA₂ = 7.83 | nih.gov |

| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | IC₅₀ = 1.44 μM | nih.govresearchgate.net |

| Human Urease (as Zinc-Famotidine complex) | Significant Inhibition | Not specified | tandfonline.comtandfonline.com |

| SARS-CoV-2 3CLpro | No Inhibition | Not applicable | nih.govnih.gov |

| SARS-CoV-2 PLpro | No Inhibition | Not applicable | nih.govnih.gov |

In Vitro Antiviral Efficacy Studies

Following computational studies that suggested famotidine might interact with SARS-CoV-2 proteases, its direct antiviral efficacy was tested in vitro. nih.govsciencenews.org Despite the predictions from in silico models, laboratory experiments have demonstrated that famotidine does not possess direct antiviral activity against SARS-CoV-2. nih.govsciencenews.org

Studies using different cell lines, including Vero E6 cells and human lung cells, found that famotidine did not inhibit the replication of the SARS-CoV-2 virus, even at concentrations as high as 200 µM. nih.govresearchgate.net These results indicate that famotidine is not a direct-acting inhibitor of SARS-CoV-2 replication. nih.govresearchgate.net

Preclinical Pharmacokinetics and Metabolism Research of Famotidine

Absorption and Bioavailability in Animal Models

Preclinical studies in animal models have demonstrated that famotidine is incompletely absorbed following oral administration. In rats and dogs, the oral bioavailability of famotidine ranges from approximately 30% to 40% fda.gov. Specifically, absorption rates were reported as 28% in rats and 43% in dogs hres.ca. After oral dosing, peak plasma concentrations typically occur within 1 to 3 hours hres.camims.commedicines.org.ukfda.gov. Famotidine undergoes minimal first-pass metabolism, contributing to its systemic availability hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.com. The presence of food may slightly increase bioavailability, but this effect is not considered clinically significant hres.camedicines.org.ukfda.govhres.ca. Repeated dosing in animal models does not lead to drug accumulation, with plasma levels remaining similar to those observed after single doses hres.camedicines.org.ukfda.govhres.ca.

Table 1: Famotidine Absorption and Bioavailability in Animal Models

| Species | Oral Bioavailability (%) | Absorption (%) | Time to Peak Plasma Concentration (hours) | First-Pass Metabolism |

| Rat | 30-40 fda.gov | 28 hres.ca | 1-3 hres.ca | Minimal hres.cahres.ca |

| Dog | 30-40 fda.gov | 43 hres.ca | Not explicitly stated | Minimal hres.cahres.ca |

Tissue Distribution Studies in Preclinical Species

Famotidine exhibits wide distribution in preclinical species. In rats, following oral or intravenous administration, famotidine appears in highest concentrations in the kidney, liver, pancreas, and submandibular gland nih.gov. Other tissues where high levels of radioactivity were found after an oral dose in rats include the gastrointestinal tract, arteries, epiphyseal membrane, fascia, and uvea hres.cahres.ca. The distribution pattern in rats remained unaffected by repeated dosing hres.cahres.ca. Studies have also indicated that famotidine does not effectively cross the blood-brain barrier or the placental barrier in rats hres.ca. However, it has been detected in rat milk hres.ca. In dogs, the plasma half-life was observed to be 2.5 hours, and this remained unchanged after repeated doses, suggesting no tendency for the drug to accumulate in the body hres.cahres.ca. The apparent volume of distribution in adults is reported to be 1.1-1.4 L/kg nih.gov.

Metabolic Pathways and Identification of Metabolites (e.g., S-oxide)

Famotidine undergoes minimal first-pass metabolism hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.com. Approximately 25-30% of the drug is eliminated through hepatic metabolism nih.govdrugbank.com. The primary site of metabolism is the liver mims.commedicines.org.uk. The only metabolite consistently identified in rats and dogs is the S-oxide derivative (sulfoxide) hres.cahres.ca. This S-oxide metabolite is considered inactive medicines.org.ukhpra.ie. Investigations into famotidine's interaction with hepatic microsomal enzymes, such as the cytochrome P450 system, in animal models and in vitro studies have shown no significant interference with the disposition of compounds metabolized by this system hres.camedicines.org.ukhres.cahres.cafda.govhres.ca. Famotidine demonstrates low affinity for hepatic microsomal cytochrome P-450 enzyme systems fda.gov.

Excretion Routes and Renal Clearance Mechanisms in Animal Models

Famotidine is primarily eliminated through renal and metabolic routes. In rats, urinary excretion accounted for 28% of an oral dose and 83% of an intravenous dose, while fecal excretion accounted for 70% of an oral dose and 17% of an intravenous dose hres.cahres.ca. A small amount, about 2.4% of the dose, was excreted in the bile in rats hres.cahres.ca. In dogs, 45% of an oral dose was excreted in the urine, compared to 100% of an intravenous dose hres.cahres.ca.

Renal clearance plays a significant role in famotidine elimination. In rats, renal clearance (CLR) was found to be greater than the glomerular filtration rate (GFR), with a CLR/GFR ratio of approximately 4.5 at low plasma concentrations (0.2-1.8 µg/ml), indicating active secretion by the renal tubules nih.govpsu.edu. As famotidine plasma concentrations increased (25-76 µg/ml), the CLR/GFR ratio approached 1, suggesting saturation of the secretory mechanism nih.govpsu.edu. The maximum rate of secretory transport (Tm) in rats averaged 180 µ g/min/kg nih.govpsu.edu. Approximately 50-70% of an intra-arterial bolus dose was excreted in the urine as unchanged drug within 24 hours in rats nih.govpsu.edu. Over a dose range of 0.3-30 mg/kg, no dose-dependent effect on total or renal clearance was observed in rats nih.govpsu.edu.

Table 2: Famotidine Excretion in Animal Models

| Species | Route of Administration | Urinary Excretion (% unchanged drug) | Fecal Excretion (%) | Biliary Excretion (%) | Renal Clearance (mL/min) | CLR/GFR Ratio (at low plasma conc.) | Max. Secretory Transport Rate (Tm) |

| Rat | Oral | 28 hres.cahres.ca | 70 hres.cahres.ca | 2.4 hres.cahres.ca | Not explicitly stated | 4.5 nih.govpsu.edu | 180 µ g/min/kg nih.govpsu.edu |

| Intravenous | 83 hres.cahres.ca | 17 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |

| Dog | Oral | 45 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

| Intravenous | 100 hres.cahres.ca | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |

Plasma Protein Binding Characteristics in Preclinical Systems

Famotidine exhibits relatively low plasma protein binding in preclinical systems. In both rats and dogs, protein binding was found to be approximately 21% to 27% fda.gov. Generally, famotidine is reported to be 15-20% protein bound hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.comhpra.iehres.cawikipedia.org. This low binding suggests that a significant fraction of the drug remains unbound in plasma, available for distribution to tissues and elimination medicines.org.ukhpra.ieresearchgate.net.

Table 3: Famotidine Plasma Protein Binding in Preclinical Systems

| Species | Plasma Protein Binding (%) |

| Rat | 21-27 fda.gov |

| Dog | 21-27 fda.gov |

| General | 15-20 hres.camims.commedicines.org.ukfda.govnih.govhres.cadrugbank.comhpra.iehres.cawikipedia.org |

Analytical Chemistry Methodologies for Famotidine Research

Spectrophotometric Techniques

Spectrophotometry is a widely applied technique for the determination of Famotidine due to its speed, simplicity, accuracy, and cost-effectiveness. Various spectrophotometric approaches have been developed, often relying on the formation of colored products or changes in absorbance upon reaction with specific reagents. farmaciajournal.comscielo.br

Flow Injection Analysis (FIA) coupled with spectrophotometric detection offers an automated and efficient approach for Famotidine determination. One such method involves the reaction of Famotidine with cupric acetate (B1210297) to form a blue-colored complex, which exhibits absorption maxima at 314 nm and 630 nm. This method allows for a high sampling rate of up to 60 samples per hour with a relative standard deviation of less than 1.4%. tandfonline.comcapes.gov.br Another application of FIA for Famotidine involves a direct spectrophotometric assay at a maximum wavelength of 265 nm, optimized and validated for linearity, limit of detection (0.1 mg L⁻¹), precision, selectivity, and accuracy. This method demonstrated good agreement with high-performance liquid chromatography (HPLC) results for dissolution tests of Famotidine tablets. researchgate.net Furthermore, an oxidative coupling reaction between Famotidine and pyrocatechol (B87986) in the presence of ferric ammonium (B1175870) sulfate (B86663) as an oxidant agent has been developed, yielding a water-soluble blue product with high absorptivity at 580 nm. This method is fast, accurate, and simple. derpharmachemica.com

Table 1: Flow Injection Spectrophotometric Methods for Famotidine

| Reagent/Reaction | Wavelength (nm) | Linearity Range (µg/mL or mg/L) | Sampling Rate (samples/hour) | Relative Standard Deviation (%) | Citation |

| Cupric Acetate Complex | 314, 630 | 10-50, 50-500 | 60 | <1.4 | tandfonline.comcapes.gov.br |

| Direct Spectrophotometric Assay | 265 | 20-60 (mg L⁻¹) | 30 | <1.0 | researchgate.net |

| Pyrocatechol + Ferric Ammonium Sulfate (Oxidative Coupling) | 580 | Not specified | 30 | Not specified | derpharmachemica.com |

UV-Vis spectrophotometry is a fundamental technique for Famotidine analysis, with various adaptations to enhance selectivity and sensitivity.

Direct UV-Vis Spectrophotometry : Simple UV spectrophotometric methods measure the absorbance of Famotidine directly in solutions such as 0.1 M NaOH at 286 nm, or 0.1 M HCl and 0.1 M H₂SO₄ at 265 nm. These methods typically obey Beer's law over concentration ranges like 0.63 - 15.0 µg/mL (in NaOH) and 1.25 - 30.0 µg/mL (in HCl/H₂SO₄). farmaciajournal.com Famotidine in methanol (B129727):water (50:50) shows a maximum absorbance at 273 nm. ajpaonline.com

Derivative Spectra : Derivative spectrophotometry can be employed to resolve overlapping spectra and enhance analytical precision. For Famotidine, first-order derivative spectra have been utilized, with an absorbance maximum at 280 nm. ijrap.netresearchgate.net Another approach involves measuring amplitudes at 252.8 nm in first-order derivative spectra for Famotidine in 0.1N NaOH. innovareacademics.in Difference spectrophotometry, which measures the absorbance difference between two equimolar solutions of the analyte in different chemical forms, has also been developed for Famotidine, with measurements taken between 290.60 nm (maxima) and 259 nm (minima). itmedicalteam.pl

Area Under Curve (AUC) : The Area Under Curve method is another quantitative approach in UV-Vis spectrophotometry. For Famotidine, this method involves measuring the area in the wavelength range of 264.0 nm to 269.0 nm. ijrap.netresearchgate.net

Table 2: UV-Vis Spectrophotometric Parameters for Famotidine

| Method Type | Solvent/Medium | Wavelength (nm) / Range (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Citation |

| Direct UV (Method A) | 0.1 M NaOH | 286 | 0.63 - 15.0 | Not specified | farmaciajournal.com |

| Direct UV (Method B, C) | 0.1 M HCl / 0.1 M H₂SO₄ | 265 | 1.25 - 30.0 | Not specified | farmaciajournal.com |

| Direct UV | Methanol:Water (50:50) | 273 | 5 - 50 | >0.9908 | ajpaonline.com |

| First-Order Derivative | Not specified | 280 | 10 - 80 | Not specified | ijrap.netresearchgate.net |

| First-Order Derivative | 0.1N NaOH | 252.8 (amplitude) | Not specified | Not specified | innovareacademics.in |

| Difference Spectrophotometry | Not specified | ΔA between 290.60 and 259 | 5 - 30 | Not specified | itmedicalteam.pl |

| Area Under Curve (AUC) | Not specified | 264.0 - 269.0 | 10 - 80 | Not specified | ijrap.netresearchgate.net |

Oxidative coupling reactions are frequently employed to produce colored species suitable for spectrophotometric determination of Famotidine.

2,4-Dinitrophenylhydrazine (2,4-DNPH) : A sensitive spectrophotometric method involves the oxidative coupling reaction between 2,4-DNPH (oxidized by potassium iodate) and Famotidine in an alkaline medium. This reaction forms a strongly colored chromogen with a maximum absorbance at 608 nm. Beer's law is obeyed in the concentration range of 25-250 µg/mL, with a molar absorptivity of 3337.808 L.mol⁻¹.cm⁻¹ and a detection limit of 0.006 µg/mL. journalppw.com

Pyrocatechol : As mentioned in the flow injection section, pyrocatechol in the presence of ferric ammonium sulfate forms a blue-colored oxidative coupling product with Famotidine, detectable at 580 nm. derpharmachemica.com

Diazotized Metochlopramide Hydrochloride (DMPH) : A method based on the diazotization and coupling reaction between Famotidine and diazotized DMPH in a phosphate (B84403) buffer solution yields an orange azo dye, which is water-soluble and exhibits high absorptivity at 478 nm. This method follows Beer's law in the concentration range of 1-40 µg/mL, with a correlation coefficient of 0.9955 and an apparent molar absorptivity of 2.0 x 10⁴ L.mol⁻¹.cm⁻¹. researchgate.netresearchgate.netuobaghdad.edu.iq

N-Bromosuccinimide and Ceric Sulfate : Famotidine can be determined spectrophotometrically through oxidation with N-bromosuccinimide and ceric sulfate, with absorbance measured at 521 nm and (528, 526) nm, respectively. researchgate.net

1,4-Benzoquinone (B44022) : Spectrophotometric methods have been developed using 1,4-benzoquinone reagent at pH 5.2, where the condensation product of Famotidine and 1,4-benzoquinone is measured at 502 nm. This method is linear for Famotidine concentrations from 40-160 µg/mL. research-nexus.nettandfonline.com

Table 3: Oxidative Coupling Reactions for Famotidine Quantification

| Reagent(s) | Oxidant | Medium | Wavelength (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L.mol⁻¹.cm⁻¹) | Citation |

| 2,4-DNPH | Potassium Iodate | Alkaline | 608 | 25 - 250 | 3337.808 | journalppw.com |

| Pyrocatechol | Ferric Ammonium Sulfate | Not specified | 580 | Not specified | Not specified | derpharmachemica.com |

| Diazotized Metochlopramide Hydrochloride (DMPH) | Not applicable | Phosphate Buffer | 478 | 1 - 40 | 2.0 x 10⁴ | researchgate.netresearchgate.netuobaghdad.edu.iq |

| 1,4-Benzoquinone | Not applicable | pH 5.2 | 502 | 40 - 160 | Not specified | research-nexus.nettandfonline.com |

Charge transfer (CT) complexation reactions are utilized for the spectrophotometric determination of Famotidine, forming intensely colored products.

Cresol (B1669610) Red : Famotidine reacts with cresol red in an ethanolic medium to form a 1:2 charge-transfer complex, resulting in a decrease in absorbance at 520 nm. The decrease in absorbance (ΔA) correlates linearly with Famotidine concentration in the range of 2-61 µg/mL, with a good correlation coefficient of 0.9995. The assay limit of determination is 0.28 µg/mL. asianpubs.orgresearchgate.net

Π-Acceptors : Other Π-acceptor reagents such as chloranil (B122849) (2,3,5,6-tetrachloro-1,4-benzoquinone), dichlorodicyanobenzoquinone (DDQ), and dichloronitrophenol (DCNP) have been used. These reactions typically occur in methanol, producing colored products with maximum absorption wavelengths at 458/460 nm for chloranil/DDQ and 425 nm for DCNP. The formation of these complexes can take approximately 30 minutes, and the color remains stable for at least 1 hour. scielo.brtandfonline.com

Table 4: Charge Transfer Complex-Based Spectrophotometric Methods for Famotidine

| Reagent | Solvent | Wavelength (nm) | Complex Ratio (Famotidine:Reagent) | Linearity Range (µg/mL) | Correlation Coefficient (R²) | Citation |

| Cresol Red | Ethanol | 520 (ΔA) | 1:2 | 2 - 61 | 0.9995 | asianpubs.orgresearchgate.net |

| Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) | Methanol | 458/460 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |

| Dichlorodicyanobenzoquinone (DDQ) | Methanol | 460 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |

| Dichloronitrophenol (DCNP) | Methanol | 425 | Not specified | Not specified | Not specified | scielo.brtandfonline.com |

Spectrofluorimetry offers highly sensitive methods for Famotidine determination, often achieving lower detection limits compared to spectrophotometry.

9,10-Phenanthraquinone : A selective and stability-indicating spectrofluorimetric method for Famotidine (FMT) is based on its reaction with 9,10-phenanthraquinone in an alkaline medium. This reaction yields a highly fluorescent derivative, which is measured at 560 nm after excitation at 283 nm. The fluorescence intensity-concentration plot is rectilinear over the range of 50-600 ng/mL, with a minimum quantification limit (LOQ) of 13.0 ng/mL and a minimum detection limit (LOD) of 4.3 ng/mL. researchgate.netresearchgate.net

1,4-Benzoquinone : In addition to spectrophotometric applications, the condensation products of Famotidine with 1,4-benzoquinone also exhibit fluorescence at 665 nm when excited at 290 nm. The calibration graphs for this method are rectilinear from 0.4-1.4 µg/mL for Famotidine, and the spectrofluorimetric method proved to be significantly more sensitive than its spectrophotometric counterpart. research-nexus.nettandfonline.com

Ternary Complex Formation with Lanthanide Ions : A highly sensitive and specific method involves the formation of a ternary complex of Famotidine with EDTA (PubChem CID: 6052) and terbium chloride (TbCl₃) (PubChem CID: 24590) in an acetate buffer (pH 4). Alternatively, complexes can be formed with hexamine (PubChem CID: 3563) and either lanthanum chloride (LaCl₃) (PubChem CID: 62650) or cerous chloride (CeCl₃) (PubChem CID: 24458) in borate (B1201080) buffer (pH 6.2 and 7.2, respectively). In all these cases, the relative fluorescence intensity of the formed complexes is measured at 580 nm after excitation at 290 nm. nih.gov

Table 5: Spectrofluorimetric Methods for Famotidine

| Reagent(s) | Excitation (nm) | Emission (nm) | Linearity Range (ng/mL or µg/mL) | LOD (ng/mL) | LOQ (ng/mL) | Citation |

| 9,10-Phenanthraquinone | 283 | 560 | 50 - 600 (ng/mL) | 4.3 | 13.0 | researchgate.netresearchgate.net |

| 1,4-Benzoquinone | 290 | 665 | 0.4 - 1.4 (µg/mL) | Not specified | Not specified | research-nexus.nettandfonline.com |

| EDTA + TbCl₃ | 290 | 580 | Not specified | Not specified | Not specified | nih.gov |

| Hexamine + LaCl₃ or CeCl₃ | 290 | 580 | Not specified | Not specified | Not specified | nih.gov |

Chromatographic Separation Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of Famotidine, offering high selectivity and sensitivity, especially for complex matrices or when impurities need to be resolved.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC is a common method for Famotidine analysis in bulk drug, pharmaceutical formulations, and biological fluids.

One method uses a Supelcosil LC18 column with an isocratic mobile phase of 13:87 (v/v) acetonitrile (B52724)–0.1 M dihydrogen phosphate buffer containing 0.2% triethylamine (B128534) (pH 3.0) at a flow rate of 1 mL/min. UV detection is performed at 265 nm. This method is linear over a concentration range of 1-80 µg/mL. researchgate.net

Another RP-HPLC method for simultaneous estimation of Famotidine, Paracetamol (PubChem CID: 1983), and Ibuprofen (B1674241) (PubChem CID: 3672) utilizes a Nucleosil C-18 column with a mobile phase of methanol and water (0.05% o-phosphoric acid) (83:17, v/v) at a flow rate of 0.7 mL/min, with detection at 270 nm. Retention times for Famotidine, Paracetamol, and Ibuprofen were found to be 1.81, 2.58, and 8.58 minutes, respectively. Linearity for Famotidine was observed from 0.5-3 µg/mL. rjptonline.org

For Famotidine in human plasma, a rapid and sensitive RP-HPLC method with column switching has been developed. This method involves cation exchange solid phase extraction with SCX cartridges, followed by separation on an Inertsil C4 column connected to a BDS Hypersil C8 column. UV detection is set at 267 nm. The standard curve is linear in the range of 1-100 ng/mL, with a limit of quantification of 1 ng/mL. nih.gov

Another RP-HPLC method for Famotidine determination in human plasma uses an alkaline mobile phase (acetonitrile/10 mM phosphate with 10 mM 1-heptanesulphonic acid, pH 7.5), allowing for a lower limit of quantification (5 ng/mL) due to more intense absorption at 286 nm in alkaline conditions. scite.ai

A method for Famotidine oral suspension uses a Waters X-Bridge C18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase of pH 6.0 Acetate buffer (Mobile phase-A) and pH 6.0 Acetate buffer and organic mixture (30:70) (Mobile phase-B). The flow rate is 0.8 mL/min, and detection is at 265 nm. ijrps.com

Table 6: Chromatographic Separation Methods for Famotidine

| Method Type | Column Type | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range (µg/mL or ng/mL) | Retention Time (min) | Citation |

| RP-HPLC | Supelcosil LC18 | 13:87 (v/v) acetonitrile–0.1 M dihydrogen phosphate buffer + 0.2% triethylamine (pH 3.0) | 1 | 265 | 1 - 80 (µg/mL) | Not specified | researchgate.net |

| RP-HPLC | Nucleosil C-18 | Methanol:Water (0.05% o-phosphoric acid) (83:17, v/v) | 0.7 | 270 | 0.5 - 3 (µg/mL) | 1.81 | rjptonline.org |

| RP-HPLC (Column Switching) | Inertsil C4 + BDS Hypersil C8 | Acetonitrile/phosphate aqueous solution (C4), Acetonitrile/sodium dodecyl sulfate and phosphate aqueous solution (C8) | Not specified | 267 | 1 - 100 (ng/mL) | Not specified | nih.gov |

| RP-HPLC | Not specified | Acetonitrile/10 mM phosphate + 10 mM 1-heptanesulphonic acid (pH 7.5) | Not specified | 286 | 5 (ng/mL) - LOQ | Not specified | scite.ai |

| RP-HPLC | Waters X-Bridge C18 | pH 6.0 Acetate buffer (A) and pH 6.0 Acetate buffer + organic mixture (30:70) (B) | 0.8 | 265 | Not specified | Not specified | ijrps.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of famotidine due to its sensitivity, accuracy, and ability to separate the drug from its degradation products and excipients researchgate.nettandfonline.com. The United States Pharmacopoeia (USP) recommends an HPLC method for the determination of famotidine in its bulk form, utilizing an acetate buffer of pH 6:acetonitrile (93:7) as the mobile phase with UV detection at 275 nm isciii.es.

Several HPLC methods have been developed for famotidine, often involving reversed-phase chromatography. One such method for famotidine and its degradation products employs a mobile phase of 84% ammonium acetate buffer (pH 2.9) and 16% acetonitrile, pumped at a flow rate of 1.5 mL/min, with UV detection tandfonline.com. The retention time for famotidine was observed to be 4.16 minutes with a mobile phase of methanol:1% acetic acid solution (30:70 v/v) at a flow rate of 0.4 mL/min and detection at 267 nm. This method demonstrated linearity from 0.0001 to 0.1 mg/mL, a correlation coefficient of 0.99998, a limit of detection (LOD) of 0.00048 mg/mL, and a limit of quantification (LOQ) of 0.00148 mg/mL researchgate.net.

Another method for simultaneous estimation of famotidine, paracetamol, and ibuprofen utilized a Nucleosil C-18 column with a mobile phase of methanol and water (0.05% o-phosphoric acid) in an 83:17 (v/v) ratio at a flow rate of 0.7 mL/min, detected at 270 nm. The retention time for famotidine was 1.81 minutes, with linearity in the range of 0.5-3 µg/mL and a correlation coefficient (r²) of 0.999 rjptonline.org.

Table 1: Representative HPLC Parameters for Famotidine Analysis

| Parameter | Value (Method 1) tandfonline.com | Value (Method 2) researchgate.net | Value (Method 3) rjptonline.org |

| Column | Reversed-phase | Not specified | Nucleosil C-18 (15cm, 4.6 mm I.D × 250 mm) |

| Mobile Phase | 84% Ammonium acetate buffer (pH 2.9): 16% Acetonitrile | Methanol:1% Acetic acid solution (30:70 v/v) | Methanol:Water (0.05% o-phosphoric acid) (83:17 v/v) |

| Flow Rate | 1.5 mL/min | 0.4 mL/min | 0.7 mL/min |

| Detection Wavelength | UV | 267 nm | 270 nm |

| Retention Time (Famotidine) | Not specified | 4.16 min | 1.81 min |

| Linearity Range | Not specified | 0.0001 - 0.1 mg/mL | 0.5 - 3 µg/mL |

| Correlation Coefficient (r) | 0.9955 (for degradation kinetics) tandfonline.com | 0.99998 | 0.999 |

| LOD | 10 ng (0.4 µg/mL) tandfonline.com | 0.00048 mg/mL | Not specified |

| LOQ | Not specified | 0.00148 mg/mL | Not specified |

| Recovery | Not specified | Relative error < 2% | 100.90 ± 1.99 % rjptonline.org |

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a rapid, simple, and cost-effective approach for the analysis of famotidine, particularly for simultaneous determination with other drugs in combined dosage forms nih.govderpharmachemica.comtandfonline.com. A validated HPTLC method for simultaneous quantitation of famotidine, paracetamol, and diclofenac (B195802) potassium uses HPTLC aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase. The mobile phase consists of toluene-acetone-methanol-formic acid (5:2:2:0.01, v/v/v/v), with densitometric evaluation at 274 nm. Under these conditions, famotidine exhibited an Rf value of 0.17 ± 0.03 nih.govoup.com. The linearity range for famotidine was found to be 100-600 ng/spot nih.govoup.com.

Another HPTLC method for famotidine and domperidone (B1670879) used ethyl acetate:methanol:water (8.0:1.5:0.3 v/v/v) as the mobile phase on silica gel 60 F254 plates, with UV detection at 288 nm. Famotidine had an Rf value of 0.42 ± 0.02. The LOD and LOQ for famotidine were 200 ng/spot and 300 ng/spot, respectively, with an average recovery of 98.88% derpharmachemica.com.

Table 2: Representative HPTLC Parameters for Famotidine Analysis

| Parameter | Value (Method 1) nih.govoup.com | Value (Method 2) derpharmachemica.com | Value (Method 3) tandfonline.com | Value (Method 4) akjournals.com |

| Stationary Phase | Silica gel 60F254 | Silica gel 60 F254 | Silica gel 60F254 | Silica gel 60F-254 |

| Mobile Phase | Toluene:Acetone:Methanol:Formic acid (5:2:2:0.01 v/v/v/v) | Ethyl acetate:Methanol:Water (8.0:1.5:0.3 v/v/v) | Methanol:Ethyl acetate:Hexane:Ammonia (2:6:1:0.5 v/v/v/v) | Chloroform:Methanol:Ethyl acetate:Acetic acid (21.5:16.1:59.1:3.2% v/v/v/v) |

| Detection Wavelength | 274 nm | 288 nm | 264 nm | 256 nm |

| Rf Value (Famotidine) | 0.17 ± 0.03 nih.govoup.com | 0.42 ± 0.02 derpharmachemica.com | 0.69 ± 0.02 tandfonline.com | 0.21 ± 0.01 akjournals.com |

| Linearity Range | 100-600 ng/spot nih.govoup.com | Not specified | 10-300 ng/band tandfonline.com | 160-960 ng/spot akjournals.com |

| LOD | Not specified | 200 ng/spot derpharmachemica.com | 3 ng/band tandfonline.com | 2 ng/spot akjournals.com |

| LOQ | Not specified | 300 ng/spot derpharmachemica.com | 10 ng/band tandfonline.com | 5 ng/spot akjournals.com |

| Recovery | Not specified | 98.88 % derpharmachemica.com | 98.56 ± 0.37% tandfonline.com | 75.34% (oxidative degradation) akjournals.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a separation technique that has been optimized for the determination of famotidine, including its related impurities, in pharmaceutical formulations and biological fluids researchgate.netnih.govresearchgate.netnih.gov. A simple and rapid capillary zone electrophoresis (CZE) method with UV detection has been developed for famotidine and its potential impurities. The separation was performed using a fused silica capillary and 37.5 mM phosphate buffer at pH 3.5 as the electrolyte. This method allowed for the resolution of six impurities from the famotidine peak in under 7 minutes. The calibration curves were linear over a concentration range of 1.5 to 78.5 µg/mL. The detection limit for famotidine was found to be 0.09 µg/mL, with intra- and inter-day relative standard deviations for migration times and peak areas less than 2% and 5%, respectively nih.govresearchgate.net. Another CE method for famotidine in serum, urine, and pharmaceutical formulations utilized a 60 mM phosphate buffer adjusted to pH 6.5, yielding a detection limit of 0.16 µg/mL for famotidine nih.gov.

Table 3: Representative Capillary Electrophoresis Parameters for Famotidine Analysis

| Parameter | Value (Method 1) nih.govresearchgate.net | Value (Method 2) nih.gov |

| Capillary | Fused silica capillary | Not specified |

| Electrolyte/Buffer | 37.5 mM Phosphate buffer pH 3.5 | 60 mM Phosphate buffer pH 6.5 |

| Detection | UV | UV |

| Separation Time | < 7 min (for famotidine and impurities) | Not specified |

| Linearity Range | 1.5 - 78.5 µg/mL | Not specified |

| LOD | 0.09 µg/mL | 0.16 µg/mL |

| RSD (Migration Time) | < 2% | Not specified |

| RSD (Peak Area) | < 5% | Not specified |

Capillary Gas Chromatography (GC)

While less common for non-volatile compounds like famotidine, capillary gas chromatography (GC) has been employed, typically after pre-column derivatization, for the determination of famotidine in pharmaceutical preparations and human serum amecj.comresearchgate.netresearchgate.netoup.com. One GC procedure developed for famotidine, ranitidine (B14927), cimetidine (B194882), and metformin (B114582) involved pre-column derivatization with methylglyoxal (B44143) (MGo). GC was performed using an HP-5 column (30 m × 0.32 mm id) with an initial column temperature of 90 °C for 2 min, followed by a heating rate of 25 °C/min up to 265 °C. Nitrogen was used as the carrier gas at a flow rate of 2.5 mL/min with a split ratio of 10:1. A linear calibration curve was obtained within 50–1,000 ng/mL, and the limit of detection (LOD) for famotidine was reported to be within 17–25 ng/mL researchgate.netresearchgate.net. Another GC method, utilizing flame ionization detection (FID) after derivatization with trifluoroacetylacetone and ethyl chloroformate, employed a DB-1 column (30 m × 0.32 mm id) at an initial temperature of 100 °C for 2 min, ramping at 20 °C/min up to 250 °C oup.com.

Table 4: Representative Capillary Gas Chromatography Parameters for Famotidine Analysis

| Parameter | Value (Method 1) researchgate.netresearchgate.net | Value (Method 2) oup.com |

| Derivatization Reagent | Methylglyoxal (MGo) | Trifluoroacetylacetone and Ethyl Chloroformate |

| Column | HP-5 (30 m × 0.32 mm id) | DB-1 (30 m × 0.32 mm id, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen | Nitrogen |

| Flow Rate | 2.5 mL/min | 2.5 mL/min |

| Initial Column Temperature | 90 °C (2 min hold) | 100 °C (2 min hold) |

| Ramp Rate | 25 °C/min up to 265 °C | 20 °C/min up to 250 °C (3 min hold) |

| Detection | Not specified | FID |

| Linearity Range | 50-1,000 ng/mL | Not specified |

| LOD | 17-25 ng/mL | Not specified |

| RSD (Retention Time) | ±4.6 % (for derivatization, elution, separation) researchgate.net | Not specified |

| RSD (Peak Height/Area) | ±4.6 % (for derivatization, elution, separation) researchgate.net | Not specified |

Electrochemical Detection Procedures

Electrochemical methods offer sensitive and cost-effective alternatives for famotidine analysis, often requiring simpler instrumentation and fewer reagents compared to chromatographic techniques tubitak.gov.tr.

Potentiometric Titration

Potentiometric titration methods are utilized for the determination of famotidine in bulk substance and pharmaceutical formulations. The British Pharmacopoeia (BP) recommends a potentiometric non-aqueous method for famotidine determination using perchloric acid as the titrant isciii.esscielo.brnih.gov.

New potentiometric methods have been developed, including those based on ion-selective membrane electrodes. One such method involves a plasticized poly(vinyl chloride) (PVC) matrix-type famotidine ion-selective membrane electrode, based on the ion-associate species formed by famotidine cation and tetraphenyl borate (TPB) counterion. This electrode showed a linear response for 1 × 10⁻³ to 1 × 10⁻⁵ M famotidine solutions over a pH range of 1-5, with an average recovery of 99.26% and a mean standard deviation of 1.12% researchgate.netcapes.gov.br. Another potentiometric method involves the oxidimetric titration of famotidine using lead(IV) acetate for the oxidation of the thioether group, in the presence of catalytic quantities of potassium bromide (KBr). Direct potentiometric determination of 1.75 × 10⁻² M famotidine solution yielded an average recovery of 100.51% with a mean standard deviation of 1.26% researchgate.netcapes.gov.br. A titrimetric method using potassium caroate as an oxidimetric agent is linear for pure substance in the interval of 1-10 mg/mL, with recovery percentages ranging from 99.2% to 100.5% and a LOQ of 0.03 mg/mL isciii.es.

Table 5: Representative Potentiometric Titration Parameters for Famotidine Analysis

| Parameter | Value (Method 1) researchgate.netcapes.gov.br | Value (Method 2) researchgate.netcapes.gov.br | Value (Method 3) isciii.es |

| Method Type | Ion-selective membrane electrode | Oxidimetric titration | Oxidimetric titration |

| Titrant/Reagent | Famotidine cation and tetraphenyl borate (TPB) counterion | Lead(IV) acetate with KBr catalyst | Potassium caroate |

| Linearity Range | 1 × 10⁻³ - 1 × 10⁻⁵ M | Not specified (Direct determination of 1.75 × 10⁻² M) | 1 - 10 mg/mL |

| pH Range | 1-5 | Not specified | pH 7 (for reaction with potassium caroate) isciii.es |

| Average Recovery | 99.26% | 100.51% | 99.2 - 100.5% |

| Mean/Relative Standard Deviation | 1.12% | 1.26% | 1.09 - 1.70% (pure substance), 1.17-2.87% (tablets) isciii.es |

| LOQ | Not specified | Not specified | 0.03 mg/mL isciii.es |

Polarography and Differential Pulse Voltammetry

Electrochemical techniques such as polarography and differential pulse voltammetry (DPV) are valuable for the quantitative determination of famotidine researchgate.nettubitak.gov.tr. Famotidine, while not electrochemically reducible at the dropping mercury electrode, exhibits catalytic proton reduction waves, with the peak obtained by in-phase AC polarography in neutral media being analytically significant oup.com. Direct current polarography has been used to investigate the interaction between famotidine and Ni²⁺, determining kinetic and thermodynamic parameters humanjournals.com.

Differential pulse voltammetry (DPV) is frequently employed due to its enhanced sensitivity. Studies using a disposable pencil graphite (B72142) electrode (PGE) for voltammetric determination of famotidine have shown an irreversible oxidation of famotidine, which is diffusion-controlled and pH-dependent. DPV in a phosphate buffer solution of pH 6.81 was used for quantitative determination, where the anodic peak current varied linearly with famotidine concentration in the range of 4.72 × 10⁻⁷ to 4.95 × 10⁻⁴ M. The detection and quantification limits were 1.51 × 10⁻⁷ M and 5.04 × 10⁻⁷ M, respectively tubitak.gov.trtubitak.gov.tr. Another DPV method using an ultra trace graphite electrode (UTGE) in 0.5 mol/L H₂SO₄ solution (pH 0.30) showed a linear calibration curve for famotidine in the concentration range of 2 × 10⁻⁶ to 9 × 10⁻⁵ mol/L. The LOD and LOQ were 3.73 × 10⁻⁷ mol/L and 1.24 × 10⁻⁶ mol/L, respectively, with good repeatability and accuracy researchgate.net.

Table 6: Representative Polarography and Differential Pulse Voltammetry Parameters for Famotidine Analysis

| Parameter | Value (DPV Method 1) tubitak.gov.trtubitak.gov.tr | Value (DPV Method 2) researchgate.net | Value (Polarography) humanjournals.com |